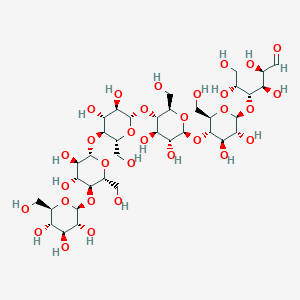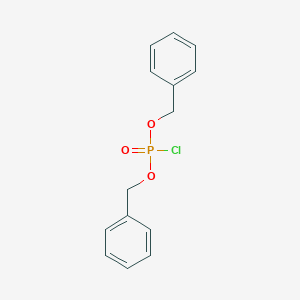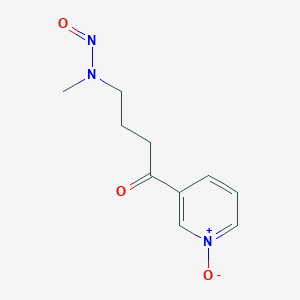
D-Cellohexaose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Cellohexaose: is a hexasaccharide composed of six D-glucopyranose units linked by β-1,4-glycosidic bonds This compound is a part of the cello-oligosaccharides family, which are derived from cellulose, the most abundant organic polymer on Earth
Métodos De Preparación
Synthetic Routes and Reaction Conditions: D-Cellohexaose can be synthesized through the enzymatic hydrolysis of cellulose or other cellooligosaccharides. Enzymes such as endo-cellulase are commonly used to cleave the β-1,4-glycosidic bonds in cellulose, resulting in the formation of this compound . The reaction conditions typically involve maintaining an optimal pH and temperature to ensure maximum enzyme activity.
Industrial Production Methods: Industrial production of this compound often involves the use of bioreactors where cellulose is subjected to enzymatic hydrolysis. The process may include pretreatment steps such as milling and biological pretreatment to enhance the efficiency of enzymatic hydrolysis . The resulting product is then purified to obtain high-purity this compound suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions: D-Cellohexaose undergoes several types of chemical reactions, including hydrolysis, oxidation, and glycosylation.
Common Reagents and Conditions:
Glycosylation: Glycosylation reactions can be performed using glycosyltransferases to attach additional sugar units to this compound, forming more complex oligosaccharides.
Major Products: The major products formed from these reactions include D-cellobiose, D-glucose, and various oxidized cello-oligomers .
Aplicaciones Científicas De Investigación
D-Cellohexaose has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of D-Cellohexaose primarily involves its interaction with enzymes that hydrolyze β-1,4-glycosidic bonds. These enzymes, such as endo-cellulases, bind to this compound and catalyze the cleavage of the glycosidic bonds, resulting in the formation of smaller saccharides . The molecular targets include the glycosidic bonds within the this compound molecule, and the pathways involved are those related to carbohydrate metabolism and degradation.
Comparación Con Compuestos Similares
D-Cellobiose: A disaccharide composed of two D-glucopyranose units linked by a β-1,4-glycosidic bond.
D-Cellotriose: A trisaccharide composed of three D-glucopyranose units linked by β-1,4-glycosidic bonds.
D-Cellotetraose: A tetrasaccharide composed of four D-glucopyranose units linked by β-1,4-glycosidic bonds.
Uniqueness: D-Cellohexaose is unique due to its longer chain length compared to other cello-oligosaccharides, which allows it to interact differently with enzymes and other molecules. This longer chain length can result in distinct biochemical properties and applications .
Propiedades
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-6-[(2R,3S,4R,5R,6S)-6-[(2R,3S,4R,5R,6S)-6-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H62O31/c37-1-7-13(43)14(44)21(51)32(58-7)64-27-9(3-39)60-34(23(53)16(27)46)66-29-11(5-41)62-36(25(55)18(29)48)67-30-12(6-42)61-35(24(54)19(30)49)65-28-10(4-40)59-33(22(52)17(28)47)63-26-8(2-38)57-31(56)20(50)15(26)45/h7-56H,1-6H2/t7-,8-,9-,10-,11-,12-,13-,14+,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31?,32+,33+,34+,35+,36+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCIBBXPLUVYKCH-UOHXBEGVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)O)CO)CO)CO)CO)CO)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](OC([C@@H]([C@H]6O)O)O)CO)CO)CO)CO)CO)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H62O31 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
990.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the molecular formula and weight of cellohexaose?
A1: Cellohexaose, with six glucose units, has a molecular formula of C36H62O31 and a molecular weight of 990.86 g/mol.
Q2: How does cellohexaose interact with carbohydrate-binding modules (CBMs)?
A2: Research suggests cellohexaose interacts with CBMs primarily through a combination of hydrogen bonding and hydrophobic interactions. [, ] Specifically, hydrogen bonds form between the CBM and the equatorial hydroxyl groups of the cellohexaose's glucopyranose rings. Additionally, van der Waals forces contribute to the stacking of these sugar rings against hydrophobic residues within the CBM's binding cleft. []
Q3: Are there specific amino acid residues crucial for cellohexaose recognition by CBMs?
A3: Yes, studies highlight the significance of aromatic amino acids, particularly tryptophan residues, within the binding cleft of CBMs for recognizing and binding to cellohexaose. [] For instance, mutating a tryptophan residue at subsite -2 in the catalytic domain of Thermobifida fusca Cel9A to glycine significantly reduced its catalytic efficiency towards cellohexaose. [, ]
Q4: How does the length of the cello-oligosaccharide chain affect its binding affinity to CBMs?
A4: Research indicates that the binding affinity of cello-oligosaccharides to CBMs generally increases with chain length. [, ] For example, CBM from Ruminococcus flavefaciens displayed a higher association constant for cellohexaose compared to cellotetraose and cellopentaose. [] This suggests that a longer cello-oligosaccharide chain provides a larger interaction surface for the CBM, leading to stronger binding.
Q5: Which enzymes are involved in the hydrolysis of cellohexaose?
A5: Cellohexaose can be hydrolyzed by a variety of enzymes, including:* Endoglucanases: These enzymes cleave internal β-1,4-glycosidic bonds within cellohexaose, producing shorter cello-oligosaccharides like cellobiose, cellotriose, and cellotetraose. [, , ]* Exoglucanases (Cellobiohydrolases): These enzymes act processively on the reducing or non-reducing ends of cellohexaose, releasing cellobiose units. [, ]* β-glucosidases: These enzymes hydrolyze cellobiose, a product of cellohexaose hydrolysis, into two glucose units. []
Q6: How does the hydrolysis pattern of cellohexaose differ between enzymes?
A6: Different enzymes exhibit distinct cleavage patterns when acting on cellohexaose. For instance, cellobiohydrolase II from Trichoderma reesei primarily cleaves the second and third glycosidic linkages from the non-reducing end of cellohexaose. [] In contrast, an endoglucanase from Clostridium thermocellum preferentially cleaves internal glycosidic bonds, yielding a mixture of shorter cello-oligosaccharides. []
Q7: Does cellohexaose inhibit cellulose degradation by cellulolytic bacteria?
A7: No, cellohexaose itself does not inhibit cellulose degradation. Studies show that Ruminococcus flavefaciens, a cellulolytic bacterium, readily utilizes cellohexaose for growth and degrades it into cellobiose and cellotriose as final products. []
Q8: How is computational chemistry employed to study cellohexaose interactions?
A8: Molecular dynamics (MD) simulations are widely used to investigate the interactions between cellohexaose and enzymes or CBMs. [, , , ] These simulations provide insights into the dynamic behavior of the complexes, revealing key residues involved in binding and the contribution of different types of interactions.
Q9: How does the acetylation of cellohexaose affect its interactions with enzymes?
A9: Acetylation of cellohexaose can significantly alter its interactions with enzymes involved in xyloglucan biosynthesis. Studies have shown that while xylosyltransferases can readily add xylosyl residues to non-acetylated cellohexaose, the presence of acetyl groups on the glucose backbone can hinder this process. [] This suggests that acetylation plays a role in regulating the xylosylation pattern of xyloglucans.
Q10: How is cellohexaose typically analyzed and quantified?
A10: High-performance liquid chromatography (HPLC) is a common technique employed for both separating and quantifying cellohexaose. [, , , ] This method offers the advantage of high resolution and sensitivity, allowing for the detection and quantification of cellohexaose even in complex mixtures.
Q11: What are the key factors affecting the stability of cellohexaose?
A11: While cellohexaose is relatively stable under neutral and mild conditions, extreme pH and high temperatures can lead to its degradation. [] For instance, prolonged exposure to acidic conditions can hydrolyze cellohexaose into shorter cello-oligosaccharides and glucose.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














